4-(3-Fluorophenyl)pyridine

Lipophilicity XLogP3 Drug Design

Precise SAR and reliable cross-coupling often fail with isomer contaminants. This 4-(3-fluorophenyl)pyridine is the defined building block for kinase inhibitor hinge-region binding, with an XLogP3 of 2.6 and dual HBA capacity distinct from its 4-(4-fluorophenyl) isomer. - Enables targeted modulation of inhibitor lipophilicity and hydrogen bonding - Defined electronic profile for tuning ferroelectric liquid crystal dipole moment - Consistent reactivity in Suzuki-Miyaura biaryl synthesis via meta-fluorine direction

Molecular Formula C11H8FN
Molecular Weight 173.19 g/mol
CAS No. 39795-59-0
Cat. No. B13240025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenyl)pyridine
CAS39795-59-0
Molecular FormulaC11H8FN
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC=NC=C2
InChIInChI=1S/C11H8FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H
InChIKeyMUEHQKVCZXEEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorophenyl)pyridine: Core Properties and Identity


4-(3-Fluorophenyl)pyridine (CAS 39795-59-0) is a fluorinated heteroaromatic building block consisting of a pyridine ring substituted with a 3-fluorophenyl group at the 4-position [1]. With a molecular formula of C11H8FN and a molecular weight of 173.19 g/mol, this compound serves as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents, and is also utilized in the development of advanced liquid crystal materials [2]. Its core physicochemical properties, including a predicted XLogP3 of 2.6 and a topological polar surface area of 12.9 Ų, are well-defined by authoritative databases, establishing a clear baseline for scientific evaluation [1].

Synthetic role
Fluorinated heteroaromatic building block for medicinal chemistry and advanced materials
Key attribute
Dual hydrogen bond acceptor capacity supports target engagement design in kinase scaffolds
Isomer purity
Regioisomeric identity critical for SAR studies; positional analogs may shift lipophilicity and H-bond profiles

4-(3-Fluorophenyl)pyridine: Differentiation from Positional Isomers


While several positional isomers share the same molecular formula and weight, the specific substitution pattern of 4-(3-fluorophenyl)pyridine confers distinct physicochemical and electronic properties that are critical for its role in advanced synthesis and material science [1]. Simple substitution with analogs like 4-(4-fluorophenyl)pyridine or 3-(3-fluorophenyl)pyridine can lead to significant deviations in key parameters such as lipophilicity (XLogP3) and hydrogen-bonding capacity, which in turn can alter reaction kinetics, molecular recognition events, and the ultimate performance of the derived product [2]. The following quantitative evidence demonstrates that these differences, while seemingly subtle, are non-interchangeable in rigorous scientific workflows.

4-(4-Fluorophenyl)pyridine: Higher computed XLogP3 (2.7 vs 2.6) may alter passive permeability prediction; lipophilicity-dependent partitioning can shift.
3-(3-Fluorophenyl)pyridine: Single HBA site (vs two) may reduce aqueous solubility and target recognition; hydrogen-bonding capacity cannot be assumed equivalent.

4-(3-Fluorophenyl)pyridine vs. Closest Analogs: Quantitative Evidence


Lipophilicity: vs. 4-(4-Fluorophenyl)pyridine

4-(3-Fluorophenyl)pyridine exhibits a lower computed lipophilicity (XLogP3 = 2.6) compared to its para-fluoro isomer, 4-(4-fluorophenyl)pyridine (XLogP3 = 2.7) [1][2]. This difference, while numerically small, is a direct consequence of the altered electronic distribution from the meta-fluorine substitution and can impact the compound's solubility and membrane permeability in biological contexts.

Lipophilicity
Head-to-head
Target XLogP3 2.6
Comparator 2.7
Δ = 0.1
Supports isomer selection for permeability-sensitive SAR design
Computed XLogP3 3.0; experimental logP verification recommended
Lipophilicity XLogP3 Drug Design Physicochemical Property

Hydrogen Bond Acceptor Count: vs. 3-(3-Fluorophenyl)pyridine

4-(3-Fluorophenyl)pyridine possesses two hydrogen bond acceptor (HBA) sites (the pyridine nitrogen and the fluorine atom), whereas its regioisomer, 3-(3-fluorophenyl)pyridine, has only one HBA site (fluorine) as the pyridine nitrogen is not sterically accessible in the same way [1][2]. This doubling of HBA capacity can significantly influence the compound's solubility in aqueous media and its ability to engage in specific interactions with biological targets, such as kinase active sites.

H-Bond Acceptors
Head-to-head
Target HBA count 2
Comparator 1
2-fold difference
Impacts aqueous solubility and kinase hinge-region binding capacity
Cactvs-computed count; may differ from experimental H-bond inventory
Hydrogen Bonding Drug-Receptor Interaction Solubility Physicochemical Property

Basicity (pKa): Reactivity and Salt Formation

The predicted acid dissociation constant (pKa) for the conjugate acid of 4-(3-fluorophenyl)pyridine is 4.78 ± 0.26 . While direct comparative experimental pKa data for its closest analogs are not readily available in public databases, this value is a crucial parameter for predicting its protonation state under physiological or reaction conditions, which in turn dictates its reactivity in nucleophilic substitutions and its ability to form stable salts [1].

Basicity (pKa)
Class-level
pKa (conj. acid) 4.78 ± 0.26 (Predicted)
Guides protonation state in reaction and salt-formation protocols
Predicted value; experimental pKa determination advised for sensitive steps
Basicity pKa Reactivity Salt Formation Physicochemical Property

4-(3-Fluorophenyl)pyridine: Key Application Scenarios


Kinase Inhibitor Scaffold Optimization

Given its distinct XLogP3 of 2.6 and dual hydrogen bond acceptor capacity, 4-(3-fluorophenyl)pyridine is the preferred intermediate for synthesizing kinase inhibitors where precise modulation of lipophilicity and specific hydrogen-bonding interactions with the target protein's hinge region are critical. This is supported by its structural similarity to the 4-pyridyl and 4-fluorophenyl motifs found in p38 MAP kinase inhibitors, where substitution at the 4-position of the pyridine ring is a key feature [1][2]. Using an isomer with a different fluorine position or HBA count could compromise the intended structure-activity relationship (SAR) and lead to suboptimal inhibitor potency or selectivity.

Ferroelectric Liquid Crystal Formulation

The unique electronic distribution conferred by the 3-fluorophenyl group attached at the 4-position of pyridine makes this compound a valuable component in the design of fluorinated chiral dopants for ferroelectric liquid crystal (FLC) mixtures [3]. The compound's specific dipole moment and polarizability, which differ from its isomers, can be exploited to tune the spontaneous polarization, tilt angle, and switching speed of FLC displays. The predicted pKa of 4.78 ± 0.26 also informs its chemical and thermal stability within the demanding environment of a display cell .

Palladium-Catalyzed Cross-Coupling Building Block

4-(3-Fluorophenyl)pyridine is a versatile substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, serving as a key building block for constructing more complex biaryl and heterobiaryl systems [4]. Its well-defined physicochemical properties, including its single rotatable bond and moderate lipophilicity (XLogP3 = 2.6), make it a reliable and predictable partner in these transformations [5]. The specific positioning of the fluorine atom in the meta-position on the phenyl ring can influence the regioselectivity and yield of subsequent functionalization steps, a crucial consideration for process chemists optimizing synthetic routes.

Metabolic Stability: Fluorine in Oxidative Metabolism

This compound serves as a valuable probe in studies designed to understand the metabolic fate of fluorinated aromatics. Research using the model fungus *Cunninghamella elegans* to investigate the phase I metabolism of fluorophenyl pyridine carboxylic acids demonstrates the utility of such compounds in predicting mammalian drug metabolism pathways [6]. The specific position of the fluorine on the 3-fluorophenyl ring is a key variable in these studies, as it influences the susceptibility of the aromatic ring to oxidative biotransformation.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Regioisomeric purity and HBA capacity
Lipophilicity modulation and hinge-region binding assays
Ferroelectric liquid crystal research
Electronic distribution from 3-fluoro substitution
Dipole moment and polarization response in FLC mixtures
Suzuki-Miyaura cross-coupling
Moderate lipophilicity and single rotatable bond
Regioselectivity and yield under palladium catalysis
Fluorinated aromatic metabolism probe
Meta-fluorine position on phenyl ring
Oxidative biotransformation pathway assessment (*Cunninghamella* model)

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